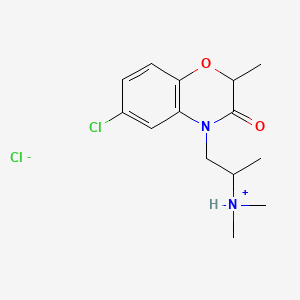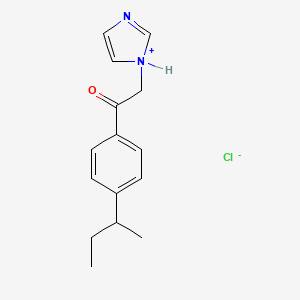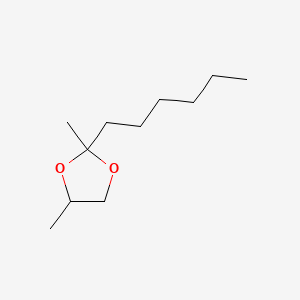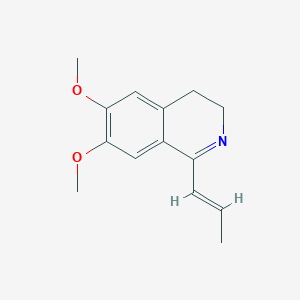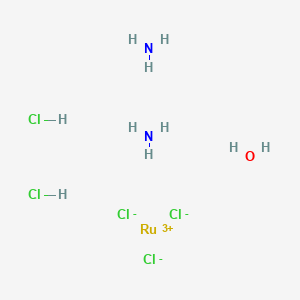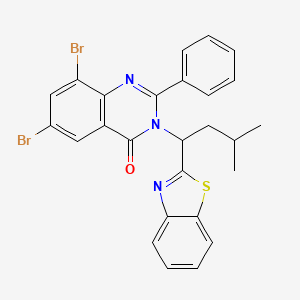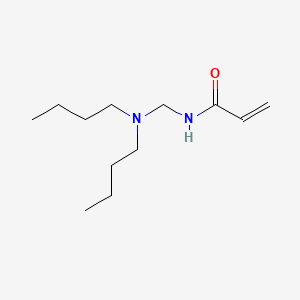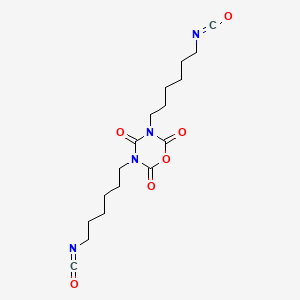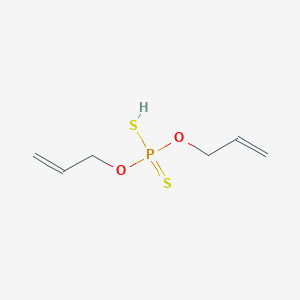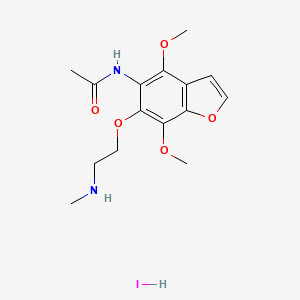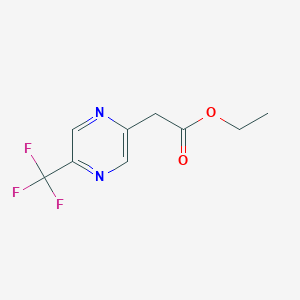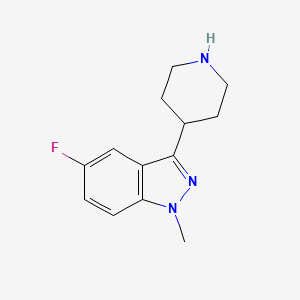
5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole is a synthetic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 1st position, and a piperidin-4-yl group at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
The synthesis of 5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Piperidin-4-yl Group: The piperidin-4-yl group can be attached through nucleophilic substitution reactions using piperidine derivatives.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions.
化学反应分析
5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The fluorine atom and other functional groups in the compound can influence its binding affinity and selectivity towards target proteins, enzymes, or receptors. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
5-Fluoro-1-methyl-3-(piperidin-4-yl)-1H-indazole can be compared with other similar compounds, such as:
1-Methyl-3-(piperidin-4-yl)-1H-indazole: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-Fluoro-1-methyl-1H-indazole: Lacks the piperidin-4-yl group, which may influence its pharmacokinetic properties and target specificity.
3-(Piperidin-4-yl)-1H-indazole: Lacks both the fluorine and methyl groups, which can impact its overall chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
742075-92-9 |
|---|---|
分子式 |
C13H16FN3 |
分子量 |
233.28 g/mol |
IUPAC 名称 |
5-fluoro-1-methyl-3-piperidin-4-ylindazole |
InChI |
InChI=1S/C13H16FN3/c1-17-12-3-2-10(14)8-11(12)13(16-17)9-4-6-15-7-5-9/h2-3,8-9,15H,4-7H2,1H3 |
InChI 键 |
FXKACEZAVFYQDH-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)F)C(=N1)C3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,5R,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13759738.png)
